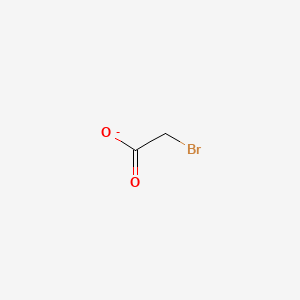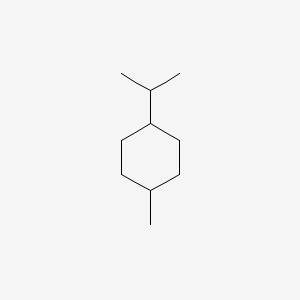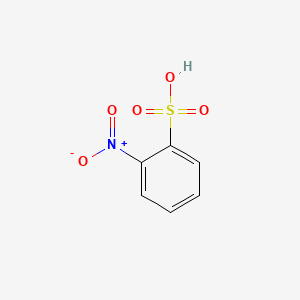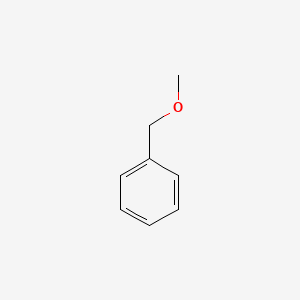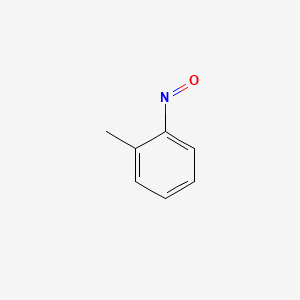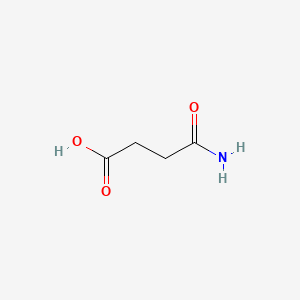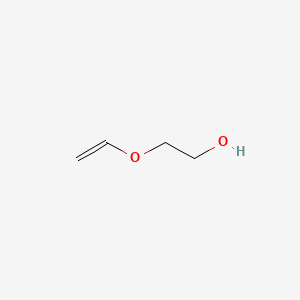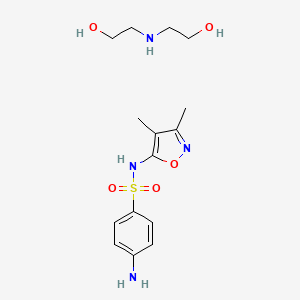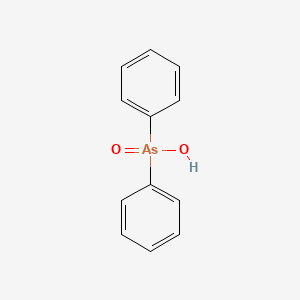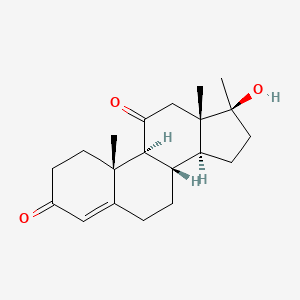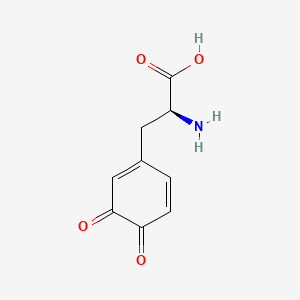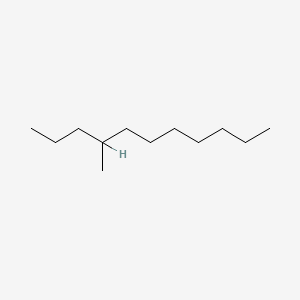
4-Methylundecane
Descripción general
Descripción
4-Methylundecane is an organic compound classified as an alkane. It has the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . This compound is characterized by a methyl group attached to the fourth carbon of an undecane chain . It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Aplicaciones Científicas De Investigación
4-Methylundecane has a range of applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of undecane with a methylating agent under controlled conditions . This reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the methyl group attaches to the fourth carbon atom.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of dodecene, followed by isomerization to achieve the desired methyl substitution . This process involves the use of metal catalysts, such as platinum or palladium, and is conducted under high pressure and temperature to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylundecane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (Pt, Pd)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkanes
Mecanismo De Acción
The mechanism of action of 4-Methylundecane is primarily related to its hydrophobic nature, which allows it to interact with lipid membranes and other hydrophobic molecules . This interaction can influence the permeability and fluidity of cell membranes, affecting various cellular processes. Additionally, its role as a metabolite in cancer metabolism suggests it may be involved in specific metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Undecane: A straight-chain alkane with the formula C₁₁H₂₄.
2-Methylundecane: An isomer of 4-Methylundecane with the methyl group attached to the second carbon.
3-Methylundecane: Another isomer with the methyl group attached to the third carbon.
Uniqueness
This compound is unique due to the specific position of the methyl group on the fourth carbon, which can influence its physical and chemical properties compared to its isomers . This positional isomerism can affect its boiling point, reactivity, and interactions with other molecules, making it distinct in various applications.
Propiedades
IUPAC Name |
4-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXZGDUJVOTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334357 | |
| Record name | 4-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-69-0 | |
| Record name | 4-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


